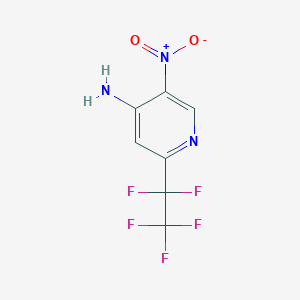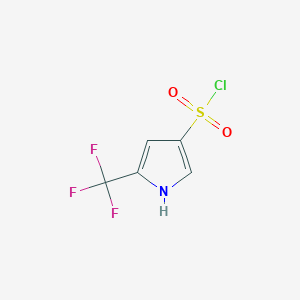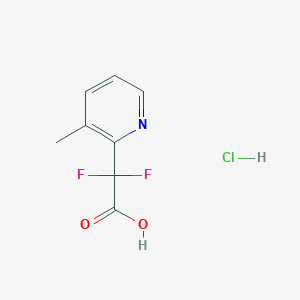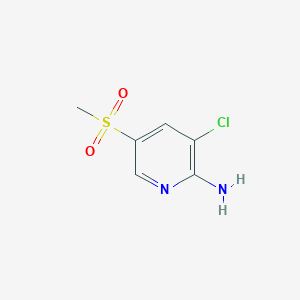
2,3-Dichloro-3,3-difluoropropene
Vue d'ensemble
Description
2,3-Dichloro-3,3-difluoropropene is a chemical compound with the molecular formula C3H2Cl2F2 . It is a derivative of propene where two hydrogen atoms are replaced by chlorine atoms and two hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-3,3-difluoropropene consists of a three-carbon chain (propene) with two chlorine atoms and two fluorine atoms attached . The molecular weight is 146.95 .Chemical Reactions Analysis
The reactions of diethylamine with 2,3-dichloro-3,3-difluoropropene in methanol proceed in two directions: a) with transfer of reaction center and formation of N-(2-chloro-3,3-difluororallyl)-diethylamines; b) by the direct replacement of chlorine in the chlorodifluoromethyl group by dimethylamino and the formation, after hydrolysis, of 2-chloro-N, N-diethylacrylamides .Applications De Recherche Scientifique
1. Intermediate in the Production of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) 2,3-Dichloro-3,3-difluoropropene is used as an intermediate in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf) . This is particularly useful because HFO-1234yf is a refrigerant with low global warming potential .
Refrigeration Systems
This compound is being considered as a replacement for chlorofluorocarbons such as dichlorodifluoromethane in refrigeration systems . This is due to its low ozone depletion potential .
Blowing Agents
2,3-Dichloro-3,3-difluoropropene is also being considered as a replacement for trichlorofluoromethane as a blowing agent . Blowing agents are substances that are capable of producing a cellular structure via a foaming process in a variety of materials that undergo hardening or phase transition, such as polymers, plastics, and metals .
Diluents for Gaseous Sterilization
Traditionally, chlorofluorocarbons (CFCs) like trichlorofluoromethane and dichlorodifluoromethane have been used as diluents for gaseous sterilization . 2,3-Dichloro-3,3-difluoropropene, having low ozone depletion potential, is being considered as a replacement for these CFCs .
Production of Environmentally Desirable Products
The production of Hydrofluorocarbons (HFCs), i.e., compounds containing only carbon, hydrogen, and fluorine, has been the subject of interest to provide environmentally desirable products for use as solvents, blowing agents, refrigerants, cleaning agents, aerosol propellants, heat transfer media, dielectrics, fire extinguishing compositions, and power cycle working fluids .
Azeotropic and Azeotrope-like Compositions
2,3-Dichloro-3,3-difluoropropene can form azeotropic and azeotrope-like compositions with hydrogen fluoride (HF) . These compositions are useful as intermediates in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf) .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,3-Dichloro-3,3-difluoropropene is the reaction center of diethylamine . This compound interacts with diethylamine, leading to the formation of various products depending on the reaction conditions .
Mode of Action
The interaction of 2,3-Dichloro-3,3-difluoropropene with diethylamine in methanol proceeds in two directions . One involves the transfer of the reaction center and the formation of N-(2-chloro-3,3-difluororallyl)-diethylamines . The other involves the direct replacement of chlorine in the chlorodifluoromethyl group by dimethylamino, leading to the formation of 2-chloro-N,N-diethylacrylamides after hydrolysis .
Biochemical Pathways
The compound’s interaction with diethylamine suggests it may influence amine-related pathways .
Pharmacokinetics
Its molecular weight of 14695100 suggests it may have good bioavailability due to its relatively small size.
Result of Action
Its interaction with diethylamine suggests it may have effects on cellular processes involving amines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-3,3-difluoropropene. For example, the reaction of 2,3-Dichloro-3,3-difluoropropene with diethylamine in ether leads to the formation of N-(2-chloro-3,3-difluoroallyl)diethylamine as the main product . This suggests that the solvent used can significantly influence the compound’s reactivity and the products formed.
Propriétés
IUPAC Name |
2,3-dichloro-3,3-difluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F2/c1-2(4)3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGBTZUBKUKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-3,3-difluoropropene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the azeotropic properties of 2,3-Dichloro-3,3-difluoropropene?
A1: Research indicates that 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) can form an azeotropic or quasi-azeotropic mixture with hydrogen fluoride (HF). [] This property can be significant in industrial processes, potentially simplifying separation and purification steps. You can find more details in the research paper "Quasi-azeotropic composition of 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf) and hydrogen fluoride (HF)". []
Q2: Has 2,3-Dichloro-3,3-difluoropropene been investigated in the context of reactions with amines?
A2: While the provided abstract doesn't offer specific results, a study explored the reaction of diethylamine with a series of polychlorofluoropropenes, including those with the general structure CH2=CXFnC13-n. [] This suggests potential reactivity of 2,3-Dichloro-3,3-difluoropropene with amines, although further research is needed to confirm and characterize specific reactions. For more information, refer to the paper "Action of diethylamine on polychlorofluoropropenes of structure CH2=CXFn C13-n." []
Q3: Are there established synthetic pathways for producing derivatives of compounds similar to 2,3-Dichloro-3,3-difluoropropene?
A3: Yes, research demonstrates the synthesis of various chloro fluoro derivatives using 1,1,1,3-tetrachloropropane as a starting material. [] This suggests potential routes for preparing derivatives of 2,3-Dichloro-3,3-difluoropropene, although specific reaction conditions and outcomes would need further investigation. You can explore this further in the research paper "Preparation of some chloro fluoro derivatives from 1,1,1,3-tetrachloropropane." []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)

![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)

![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)



![3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1433535.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)